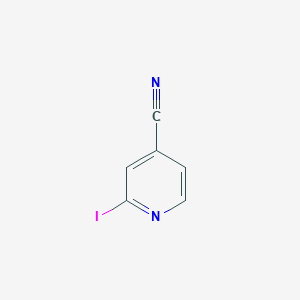

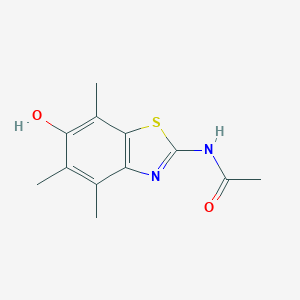

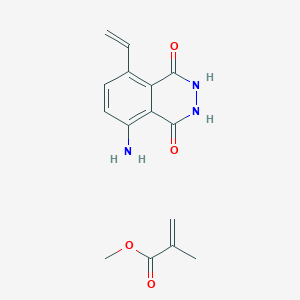

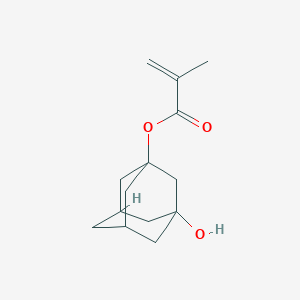

![molecular formula C13H11NO2 B038731 5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde CAS No. 111724-62-0](/img/structure/B38731.png)

5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrido[3,2,1-ij]quinoline derivatives often involves multistep reactions with a focus on constructing the complex heterocyclic framework efficiently. A notable method is the Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles, which provides a convenient pathway to synthesize 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. This process highlights the formation of carbon-carbon and carbon-nitrogen bonds in a single-pot operation, showcasing the method's efficiency in generating polycarbo-substituted pyrroloquinolinones (Mphahlele & Mmonwa, 2019).

Molecular Structure Analysis

The molecular structure and geometry of these compounds can be elucidated using a combination of NMR, IR, and mass spectroscopy, along with X-ray crystallography. For example, the structure of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehydes has been characterized in detail, providing insights into the spatial arrangement and electronic properties of the molecule (Mphahlele et al., 2020).

Scientific Research Applications

Synthesis and Structural Modifications

Synthesis and Diuretic Activity : A study by Ukrainets et al. (2013) explored the synthesis of 9-bromo-substituted 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides, revealing an increase in diuretic activity compared to their non-brominated analogs, indicating potential medicinal applications (Ukrainets, Golik, & Chernenok, 2013).

Bromination Effects : Another research by Ukrainets et al. (2013) discussed the bromination of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate, leading to the formation of ethyl 2-bromo-1,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate and its 9-bromo-substituted isomer, emphasizing the structural and potentially functional implications of bromination on the compound (Ukrainets, Golik, Chernenok, Shishkina, & Parshikov, 2013).

Biological Activities and Applications

Diuretic Properties and Aldosterone Synthase Inhibition : Research on N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido-[3,2,1-ij]quinoline-6-carboxamides by Ukrainets et al. (2018) investigated new leading structures with diuretic action. This study highlighted the potential of these compounds as inhibitors of aldosterone synthase, a promising target for the treatment of conditions associated with fluid retention and hypertension (Ukrainets, Sidorenko, Golik, Chernenok, Grinevich, & Davidenko, 2018).

Inhibitory Effects Against Protein Kinases and COX-2 Activities : A study on the synthesis, crystal structure, cytotoxicity, and evaluation of the 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehydes by Mphahlele et al. (2020) examined their inhibitory effect against protein kinases (VEGFR-2 and EGFR) and cyclooxygenase-2 (COX-2) activities. This research suggested that these compounds might serve as a foundation for developing new therapeutic agents targeting cancer and inflammation (Mphahlele, Maluleka, Lerooibaaki, & Choong, 2020).

properties

IUPAC Name |

2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-8-10-7-12(16)14-6-2-4-9-3-1-5-11(10)13(9)14/h1,3,5,7-8H,2,4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZYAROQZUKQBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC=C2)C(=CC(=O)N3C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300919 |

Source

|

| Record name | 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde | |

CAS RN |

111724-62-0 |

Source

|

| Record name | 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

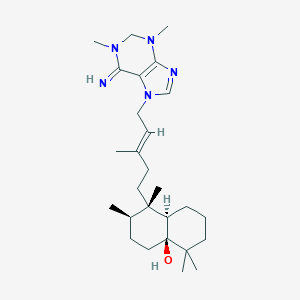

![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)